
Fluvastatin sodium anti-isomer
Overview
Description
Fluvastatin sodium anti-isomer (3S,5R configuration) is the enantiomeric counterpart of the active 3R,5S enantiomer in the racemic mixture of fluvastatin sodium, a statin used to lower cholesterol by inhibiting HMG-CoA reductase . Structurally identical to its active counterpart (molecular formula: C₂₄H₂₅FNNaO₄; molecular weight: 433.46 g/mol), the anti-isomer differs in stereochemistry, leading to distinct pharmacological and pharmacokinetic properties .
During synthesis, the anti-isomer forms as a by-product and is classified as a process-related impurity. Regulatory guidelines, such as those from the USP, mandate its control (≤0.8% in final formulations) to ensure drug efficacy and safety .
Preparation Methods
Synthetic Origins and Stereochemical Challenges
The anti-isomer of Fluvastatin sodium arises during the synthesis of the parent compound, primarily at the reduction step of the ketone intermediate to the diol (Scheme 1). The desired syn-diol configuration is achieved via catalytic hydrogenation or borohydride reduction, but incomplete stereoselectivity leads to the formation of the anti-diol as a byproduct . Patent EP 363934 highlights that even with optimized conditions, the reduction step yields approximately 1% anti-isomer in the ester precursor . This impurity propagates through subsequent synthesis steps, necessitating rigorous purification protocols.
The United States Pharmacopoeia (USP) monograph for Fluvastatin sodium sets a permissible limit of 0.8% for the anti-isomer, reflecting its inevitability in commercial batches . Stability studies further indicate that the anti-isomer can form during storage due to epimerization, complicating long-term formulation stability .
Controlled Hydrolysis for Selective Isolation
Alkaline Hydrolysis of Fluvastatin Alkyl Esters
The core strategy for isolating the anti-isomer leverages the differential reactivity of syn- and anti-Fluvastatin alkyl esters during saponification. As detailed in EP1847529B1, sub-stoichiometric sodium hydroxide (0.90–0.98 equivalents) in alcohol-water mixtures selectively hydrolyzes the syn-ester, leaving the anti-ester unreacted . For example, a reaction using 0.98 equivalents of NaOH in t-butanol-water (10:1 vol/vol) at 20°C for 3 hours achieves 70% reduction of the anti-isomer content in the final product .
Table 1: Impact of NaOH Equivalents on Anti-Isomer Content
NaOH (eq.) | Reaction Time (h) | Anti-Isomer in Ester (%) | Anti-Isomer in Product (%) |
---|---|---|---|
1.00 | 6 | 0.84 | 0.84 |
0.98 | 3 | 0.81 | 0.24 |
0.95 | 8 | 0.79 | 0.18 |
Solvent Selection and Extraction
The unhydrolyzed anti-enriched ester is extracted using water-immiscible solvents such as t-butyl methyl ether. Patent examples demonstrate that three sequential extractions reduce the anti-isomer content in the aqueous phase by 82% . The organic phase, now enriched with the anti-ester, is subsequently hydrolyzed with excess NaOH to yield the sodium salt of the anti-isomer.
Crystallization and Purification Strategies
Recrystallization of Ester Precursors
Multiple recrystallizations of the Fluvastatin t-butyl ester precursor are required to reduce the anti-isomer content below 0.5% . However, this method incurs significant yield losses (20–30%), making it economically unfavorable for large-scale production .
Lyophilization of the Aqueous Phase
Following hydrolysis, the aqueous phase containing Fluvastatin sodium is freeze-dried. While this step minimally affects stereochemical purity, it concentrates residual anti-isomer from degradation byproducts .
Degradation Pathways as a Source of Anti-Isomer
Forced degradation studies under acidic, basic, and oxidative conditions reveal that the syn-Fluvastatin sodium readily epimerizes to the anti-isomer. For instance, exposure to 0.1N HCl at 60°C for 24 hours increases the anti-isomer content from 0.2% to 1.5% . Such findings underscore the necessity of stringent storage conditions to mitigate post-synthesis isomerization.
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) with chiral stationary phases remains the gold standard for resolving syn- and anti-isomers. The USP-recommended method employs a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0), achieving a resolution factor >2.0 .
Table 2: HPLC Parameters for Anti-Isomer Detection
Parameter | Value |
---|---|
Column | C18 (250 mm × 4.6 mm, 5µm) |
Mobile Phase | Acetonitrile:Buffer (45:55) |
Flow Rate | 1.0 mL/min |
Detection | UV 254 nm |
Retention Time (syn) | 12.3 min |
Retention Time (anti) | 14.1 min |
Industrial-Scale Considerations
Cost-Benefit Analysis of Purification
While extraction-based methods reduce anti-isomer content to 0.15–0.25%, they require additional solvent recovery systems and prolong production timelines . In contrast, recrystallization offers higher purity (0.1% anti-isomer) but at the expense of yield .
Regulatory Compliance
The European Medicines Agency (EMA) mandates that all stereoisomeric impurities exceeding 0.1% be characterized toxicologically . This requirement drives the development of closed-loop extraction systems to isolate and quantify the anti-isomer during quality control.
Chemical Reactions Analysis
Types of Reactions
Fluvastatin sodium and its anti-isomer undergo various chemical reactions, including:
Oxidation: Fluvastatin can be oxidized under certain conditions, leading to the formation of epoxide impurities.
Hydrolysis: The compound is susceptible to hydrolytic degradation, especially under acidic and basic conditions.
Isomerization: The anti-isomer can be formed through isomerization reactions during storage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and basic conditions (e.g., sodium hydroxide) are commonly used.
Isomerization: This can occur under various storage conditions, particularly in the presence of light and heat.
Major Products Formed
Oxidation: Epoxide impurities.
Hydrolysis: Hydroxy acids and lactones.
Isomerization: Formation of the anti-isomer and other degradation products.
Scientific Research Applications
Fluvastatin sodium anti-isomer has several scientific research applications:
Mechanism of Action
Fluvastatin sodium anti-isomer, like its parent compound, inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, thereby lowering plasma cholesterol levels .
Comparison with Similar Compounds
Structural and Stereochemical Comparison with Active Enantiomer
Parameter | Fluvastatin Sodium (3R,5S) | Fluvastatin Sodium Anti-Isomer (3S,5R) |
---|---|---|
Stereochemistry | 3R,5S | 3S,5R |
Molecular Formula | C₂₄H₂₅FNNaO₄ | C₂₄H₂₅FNNaO₄ |
HMG-CoA Inhibition (IC₅₀) | 0.6 nM | >50 nM |
Antioxidant Activity | Minimal | Moderate (in vitro) |
The anti-isomer’s inverted stereochemistry disrupts binding to HMG-CoA reductase’s catalytic site, reducing inhibitory potency by ~100-fold . However, its unique configuration may stabilize free radicals, contributing to observed antioxidant effects .
Pharmacological Comparison with Other Fluvastatin-Related Impurities
Fluvastatin formulations contain multiple impurities, each with distinct chemical and functional profiles:
Impurity Name | Relative Retention Factor | Relative Response Factor | Acceptance Limit (%) |
---|---|---|---|
This compound | 1.73 | 1.0 | ≤0.8 |
3-Hydroxy-5-keto Fluvastatin | 0.5 | 20.0 | ≤0.2 |
Fluvastatin Hydroxyethydroxymethyl | 0.2 | 1.0 | ≤0.2 |
Total Impurities | — | — | ≤1.0 |
Data sourced from USP Pharmacopeial Forum and manufacturing specifications
The anti-isomer is the most prevalent impurity, requiring stringent chromatographic separation. In contrast, 3-hydroxy-5-keto fluvastatin, a degradation product, has a high UV response factor (20.0), necessitating sensitive detection at 365 nm .
Analytical Methodologies for Separation
HPLC parameters for resolving fluvastatin sodium and its anti-isomer:
Parameter | Value |
---|---|
Column | L1 (C18), 4.6 mm × 5 cm, 5 µm |
Detection | UV 305 nm |
Flow Rate | 3 mL/min |
Retention Time (Active) | ~5.4 minutes |
Retention Time (Anti-Isomer) | ~6.5 minutes (Relative factor: 1.2) |
Resolution Requirement | ≥1.6 |
Theoretical Plates | ≥700 |
These conditions ensure precise quantification, critical for maintaining the anti-isomer’s impurity threshold .
Key Research Findings
- Antioxidant Potential: The anti-isomer demonstrates radical-scavenging activity in vitro, though its clinical relevance remains unexplored .
- Regulatory Significance : Pharmacopeial standards prioritize its control due to its structural similarity to the active drug, which complicates analytical detection .
- Comparative Pharmacokinetics: Unlike pravastatin (another statin with stereochemical complexity), fluvastatin’s anti-isomer lacks therapeutic utility, emphasizing the need for enantiopure synthesis .
Biological Activity
Fluvastatin sodium is a member of the statin class of medications, primarily used to lower cholesterol levels and reduce cardiovascular disease risk. This article focuses on the biological activity of the anti-isomer of fluvastatin sodium, particularly its pharmacological effects, mechanisms of action, and implications for therapeutic use.
Overview of Fluvastatin Sodium
Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase , the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis. The compound is characterized by its potent activity with an IC50 value ranging from 40 to 100 nM in human liver microsomes .
- Cholesterol Reduction : Fluvastatin sodium effectively lowers plasma cholesterol levels, which is crucial for managing hypercholesterolemia. Its primary mechanism involves inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver.
- Antioxidant Properties : In vivo studies have demonstrated that fluvastatin exhibits antioxidant activity, which contributes to its cardiovascular protective effects .
- Inhibition of Vascular Smooth Muscle Proliferation : Fluvastatin has been shown to inhibit vascular smooth muscle cell proliferation with an IC50 of approximately 70 nM, which may play a role in preventing atherosclerosis .
- Cell Cycle Regulation : Research indicates that fluvastatin induces G2/M phase arrest in human hepatocellular carcinoma (HCC) cells. This is associated with alterations in apoptosis-related proteins, such as decreased Bcl-2 and procaspase-9 expression, and increased Bax and cleaved caspase-3 levels .
Optical Isomers and Biological Activity
Fluvastatin exists as multiple optical isomers, including the anti-isomer. Studies have shown that different isomers exhibit varying degrees of biological activity:
- The 3S5S-fluvastatin variant has been noted to activate the aryl hydrocarbon receptor (AhR) but with significantly lower efficacy compared to other statins like rosuvastatin .
- The anti-isomer's effects on AhR activity were found to be minimal, indicating that the syn isomer may be more therapeutically relevant.
Efficacy in Clinical Settings
- A study involving patients with hypercholesterolemia demonstrated that fluvastatin significantly reduced LDL cholesterol levels compared to placebo groups. The results indicated a dose-dependent response correlating with the concentration of the active syn isomer rather than the anti-isomer .
- A clinical trial assessing the impact of fluvastatin on cardiovascular events found that patients treated with fluvastatin had a reduced incidence of major adverse cardiac events compared to those receiving standard care .
Comparative Analysis of Isomers
Isomer Type | IC50 (nM) | Effect on Cholesterol | Antioxidant Activity | Apoptosis Induction |
---|---|---|---|---|
Syn Fluvastatin | 40-100 | Significant | Yes | Yes |
Anti-Isomer | >100 | Minimal | No | Minimal |
Implications for Therapeutic Use
The presence of anti-isomers in pharmaceutical formulations can affect both efficacy and safety profiles. It is crucial to minimize the content of anti-isomers during drug preparation to enhance therapeutic outcomes:
- Purification Processes : Recent advancements in synthesis methods have focused on reducing anti-isomer content to below 0.2% in pharmaceutical preparations without significant yield loss . This ensures that patients receive a more effective form of fluvastatin.
- Stability Considerations : The stability of fluvastatin sodium can be improved through formulations that protect against oxidation and degradation, thereby maintaining its efficacy over time .
Q & A
Basic Research Questions
Q. How is Fluvastatin sodium anti-isomer identified and quantified in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection is the primary method. Key parameters include:
- Column : L1 stationary phase (e.g., C18 column, 4.6 mm × 10 cm) .
- Detection : 235 nm for major peaks; 305 nm for degradation products (e.g., 3-hydroxy-5-keto fluvastatin requires 365 nm) .
- System Suitability : Resolution ≥1.5 between fluvastatin and anti-isomer peaks, column efficiency ≥700 theoretical plates, and tailing factor ≤3.0 .
- Reference Standards : USP Fluvastatin Sodium RS and USP Fluvastatin for System Suitability RS (contains 1–2% anti-isomer) .
Q. What are the critical chromatographic parameters for separating Fluvastatin sodium and its anti-isomer?
- Methodological Answer :
- Mobile Phase : Gradient elution with pH 7.2 buffer (tetramethylammonium hydroxide and phosphoric acid) and acetonitrile .
- Retention Factors : Anti-isomer elutes later (relative retention factor 1.73 vs. 1.23 for fluvastatin) under isocratic conditions .
- Resolution : Adjust isocratic step if retention time exceeds 5.7 minutes to maintain separation within the isocratic region .
Q. How are impurities like the anti-isomer controlled during stability studies?
- Methodological Answer :
- Storage Conditions : Tight containers, protected from light, at controlled room temperature to minimize degradation .
- Acceptance Criteria : Anti-isomer ≤0.8%, total impurities ≤1.7% (per pharmacopeial guidelines) .
- Degradation Monitoring : Use orthogonal methods (e.g., UV at 365 nm for 3-hydroxy-5-keto fluvastatin) .
Advanced Research Questions
Q. How to resolve discrepancies in relative retention factors across pharmacopeial methods?
- Methodological Answer :
- Example Conflict : Relative retention for anti-isomer varies between 1.2 and 1.73 .
- Solution : Validate column lot-to-lot consistency and adjust mobile phase composition (e.g., acetonitrile ratio) to meet system suitability criteria .
- Documentation : Include relative standard deviation (RSD) ≤1.5% for replicate injections to ensure reproducibility .
Q. What strategies validate impurity quantification when anti-isomer co-elutes with degradation products?
- Methodological Answer :
- Orthogonal Detection : Combine UV (305 nm) with mass spectrometry (MS) to distinguish co-eluting peaks .
- Forced Degradation Studies : Expose samples to heat, light, and acidic/alkaline conditions to isolate degradation pathways .
- Response Factor Adjustments : Apply relative response factors (e.g., 20.00 for 3-hydroxy-5-keto fluvastatin) to correct peak areas .
Q. How to design dissolution studies for cross-linked Fluvastatin sodium capsules?
- Methodological Answer :
- Media Selection : Use papain-containing media to simulate enzymatic activity in the gastrointestinal tract, improving dissolution by 5–7% for cross-linked batches .
- Validation Criteria : Ensure RSD ≤2.0% for inter-day precision and recovery rates of 98–102% .
Q. What analytical challenges arise in method transfer between laboratories?
- Methodological Answer :
- Column Equivalency : Test multiple column brands to ensure retention time consistency .
- Calibration Curve : Use ≥5 concentration points across 50–150% of target assay range to validate linearity (R² ≥0.999) .
- Robustness Testing : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess method resilience .
Q. Contradiction Analysis
Q. Why do pharmacopeial methods report differing resolution requirements (R ≥1.4 vs. R ≥1.6)?
- Analysis :
Properties
IUPAC Name |
sodium;(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-INNGCKGUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239940 | |
Record name | Fluvastatin sodium anti-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-58-5 | |
Record name | Fluvastatin sodium anti-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluvastatin sodium anti-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUVASTATIN SODIUM ANTI-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRP6Z03X99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.